3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
Overview
Description
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is an organic compound with the molecular formula C9H9BrCl2O2 It is a derivative of benzene, featuring bromomethyl, dichloro, and dimethoxy substituents
Scientific Research Applications
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Bromomethyl groups are often used in organic synthesis for their electrophilic properties . They can react with nucleophilic sites on biological targets, potentially modifying their function.
Mode of Action
The mode of action of this compound is likely to involve the bromomethyl group reacting with nucleophilic sites on its target. This could result in the formation of a covalent bond, potentially altering the target’s function . The presence of the dichloro and dimethoxy groups on the benzene ring may influence the reactivity of the bromomethyl group or the compound’s overall biological activity .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This suggests that the compound could potentially interfere with biological pathways involving carbon-carbon bond formation.
Pharmacokinetics
The bromine atoms could potentially affect the compound’s lipophilicity, influencing its absorption and distribution . The compound’s metabolism could involve debromination, while excretion could occur via renal or hepatic routes .
Result of Action
Its potential to form covalent bonds with biological targets suggests it could modify their function, potentially leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the reactivity of the bromomethyl group could be affected by pH, while temperature could influence the compound’s stability .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene plays a crucial role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical reactions. The bromomethyl group is highly reactive, allowing the compound to interact with various enzymes and proteins. For instance, it can undergo nucleophilic substitution reactions with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or activating their functions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interfere with the normal functioning of cells by modifying key signaling molecules and transcription factors. For example, the compound can alter the phosphorylation status of proteins involved in signal transduction pathways, thereby affecting downstream cellular responses . Additionally, it can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification . Additionally, the compound can generate free radicals through homolytic cleavage of the bromomethyl group, which can further react with biomolecules, causing oxidative stress and damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity, organ damage, and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound’s metabolism can affect metabolic flux and metabolite levels, potentially disrupting normal cellular metabolism . Additionally, the compound can influence the activity of metabolic enzymes, either by direct interaction or through the generation of reactive species .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular binding proteins that influence its localization and accumulation . The compound’s distribution within tissues can also be affected by its affinity for specific cellular compartments and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity . For example, localization to the nucleus may allow the compound to interact with DNA and transcription factors, affecting gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amine groups.
Bromination: Introduction of bromine atoms to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its substituents.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like iron or aluminum bromide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2,4-dichlorobenzene: Lacks the methoxy groups, which can affect its reactivity and applications.
3-(Bromomethyl)-2,4-dimethoxybenzene: Lacks the chlorine atoms, which can influence its chemical properties and biological activity.
3-(Bromomethyl)-1,5-dimethoxybenzene: Lacks the chlorine atoms and has a different substitution pattern, affecting its overall behavior.
Properties
IUPAC Name |
3-(bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O2/c1-13-6-3-7(14-2)9(12)5(4-10)8(6)11/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPTOKPOUDFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)CBr)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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